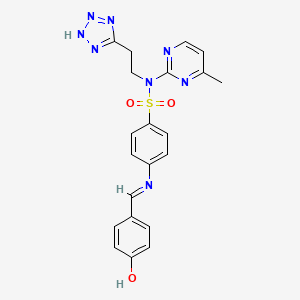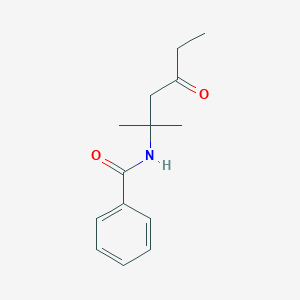
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is a compound belonging to the thienobenzodiazepine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to olanzapine, a well-known atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder .
Méthodes De Préparation
The synthesis of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves multiple steps, including the formation of the thienobenzodiazepine core and subsequent functionalization. The process typically includes:
Formation of the Thienobenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the thienobenzodiazepine ring system.
Functionalization: Introduction of the ethyl, piperazinyl, and nitro groups through various chemical reactions such as alkylation, nitration, and amination.
Industrial production methods often involve crystallization and purification steps to ensure the compound’s stability and purity. The use of organic solvents and solid adsorbent materials is common in these processes .
Analyse Des Réactions Chimiques
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and nitro positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include various derivatives with modified functional groups .
Applications De Recherche Scientifique
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thienobenzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent, similar to olanzapine, and its effects on neurotransmitter systems.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves antagonism of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor antagonism contributes to its antipsychotic effects by modulating neurotransmitter activity in the brain .
Comparaison Avec Des Composés Similaires
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is similar to other thienobenzodiazepine compounds such as olanzapine. its unique structural features, such as the presence of the nitro group, differentiate it from other compounds in this class. Similar compounds include:
Olanzapine: Used in the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: A thienobenzodiazepine derivative with antipsychotic properties
Propriétés
Numéro CAS |
74162-45-1 |
|---|---|
Formule moléculaire |
C18H21N5O2S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-ethyl-4-(4-methylpiperazin-1-yl)-7-nitro-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H21N5O2S/c1-3-13-11-14-17(22-8-6-21(2)7-9-22)19-16-10-12(23(24)25)4-5-15(16)20-18(14)26-13/h4-5,10-11,20H,3,6-9H2,1-2H3 |
Clé InChI |
LMGHYRVAUPSSEP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(S1)NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)

![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)

